molecular formula C26H28Cl2N2O2 B11094195 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline

Cat. No.: B11094195
M. Wt: 471.4 g/mol
InChI Key: PHNHVILUWGKEFQ-UHFFFAOYSA-N
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Description

N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE is a complex organic compound characterized by the presence of multiple functional groups, including chlorobenzyl, methoxybenzyl, and piperidinophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE include:

Uniqueness

What sets N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28Cl2N2O2

Molecular Weight

471.4 g/mol

IUPAC Name

3-chloro-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C26H28Cl2N2O2/c1-31-26-15-19(9-12-25(26)32-18-20-7-3-4-8-22(20)27)17-29-21-10-11-24(23(28)16-21)30-13-5-2-6-14-30/h3-4,7-12,15-16,29H,2,5-6,13-14,17-18H2,1H3

InChI Key

PHNHVILUWGKEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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